molecular formula C9H18N2O2 B13230884 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

Cat. No.: B13230884
M. Wt: 186.25 g/mol
InChI Key: QPDIQZGLNRDWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O2. It is often used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a morpholine ring substituted with two methyl groups and an amino group attached to a propanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one typically involves the reaction of 2,6-dimethylmorpholine with an appropriate aminopropanone precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one is unique due to its specific substitution pattern on the morpholine ring and the presence of both amino and ketone functional groups. This combination of features makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3

InChI Key

QPDIQZGLNRDWLL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN

Origin of Product

United States

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